molecular formula C28H27N5O4 B2409483 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848748-99-2

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2409483
CAS No.: 848748-99-2
M. Wt: 497.555
InChI Key: VYZIEMVDNQRQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring, and various functional groups such as ethoxyphenyl, hydroxy, and naphthalenylmethyl

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions typically involve refluxing the reaction mixture in glacial acetic acid to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound’s structural features allow it to interact with various proteins and nucleic acids, influencing cellular processes such as DNA repair, gene expression, and signal transduction .

Comparison with Similar Compounds

Similar compounds to 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine and pyrimidine derivatives, such as:

Properties

IUPAC Name

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4/c1-3-37-22-13-11-20(12-14-22)31-16-21(34)17-32-24-25(29-27(31)32)30(2)28(36)33(26(24)35)15-19-9-6-8-18-7-4-5-10-23(18)19/h4-14,21,34H,3,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIEMVDNQRQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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